molecular formula C9H9NS B1273735 1-Benzothiophen-5-ylmethylamine CAS No. 56540-52-4

1-Benzothiophen-5-ylmethylamine

Cat. No.: B1273735
CAS No.: 56540-52-4
M. Wt: 163.24 g/mol
InChI Key: QUXRGPGYJFNJAG-UHFFFAOYSA-N
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Description

1-Benzothiophen-5-ylmethylamine is an organic compound with the chemical formula C9H9NS. It is a derivative of benzothiophene, characterized by the presence of a methylamine group at the 5-position of the benzothiophene ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Scientific Research Applications

1-Benzothiophen-5-ylmethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of polymers and materials with specific properties.

Safety and Hazards

The safety data sheet for 1-Benzothiophen-5-ylmethylamine indicates that it causes severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Preparation Methods

1-Benzothiophen-5-ylmethylamine was first synthesized in 1969 by S. Ogawa and S. Miyake. The preparation involves the reaction of benzothiophene with formaldehyde and ammonium chloride. The synthetic route typically includes the following steps:

    Formation of Benzothiophene: Benzothiophene is synthesized through cyclization reactions involving o-silylaryl triflates and alkynyl sulfides.

    Methylamine Introduction: The benzothiophene is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group at the 5-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzothiophen-5-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the methylamine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzothiophen-5-ylmethylamine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

1-Benzothiophen-5-ylmethylamine can be compared with other benzothiophene derivatives, such as:

    Raloxifene: Used for the treatment of breast cancer, it has similar structural features but different functional groups.

    Zileuton: An anti-inflammatory drug, it shares the benzothiophene core but has distinct pharmacological properties.

    Sertaconazole: An antifungal agent, it also contains the benzothiophene ring but is used for different therapeutic purposes.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-benzothiophen-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRGPGYJFNJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383675
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56540-52-4
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-bromomethylbenzo[b]thiophene (3.0 g, 13.20 mmol) in DMF (15 ml) was added to a solution of 25% aqueous ammonia (10 ml, 132 mmol) in DMF (10 ml). The reaction mixture was stirred for 4 hours at room temperature. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (40 g), using first ethyl acetate/heptane (1:1;60 ml) and subsequently DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 0.40 g (19%) of ((benzo[b]thiophen-5-yl)methyl)amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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